molecular formula C31H38N2O7S2 B12751721 5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate CAS No. 263842-94-0

5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate

Cat. No.: B12751721
CAS No.: 263842-94-0
M. Wt: 614.8 g/mol
InChI Key: OGPWQHKKKUPGPW-UHFFFAOYSA-N
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Description

(±)-1H-Imidazole-4-sulfonic acid, 1-methyl-, 4-((5,6-dihydro-4-hydroxy-6-(2-(4-hydroxyphenyl)ethyl)-2-oxo-6-propyl-2H-pyran-3-yl)thio)-5-(1,1-dimethylethyl)-2-methylphenyl ester is a complex organic compound that features multiple functional groups, including imidazole, sulfonic acid, hydroxyphenyl, and pyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

    Formation of the Imidazole Ring: Starting with a precursor containing the imidazole ring, such as imidazole-4-sulfonic acid.

    Introduction of the Methyl Group: Methylation of the imidazole ring using methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Pyran Ring: Cyclization of a suitable precursor to form the pyran ring, possibly using acid or base catalysis.

    Thioether Formation: Introduction of the thioether linkage through a nucleophilic substitution reaction.

    Final Coupling: Coupling of the various fragments under conditions that promote ester formation, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The pyran ring can be reduced to form dihydropyran derivatives.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyran derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It can serve as a building block for more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with imidazole or sulfonic acid groups.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of multiple functional groups.

    Anti-inflammatory: Possible anti-inflammatory properties.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Chemical Sensors: Application in the design of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding. The presence of multiple functional groups allows for diverse interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like histidine and cimetidine.

    Sulfonic Acid Derivatives: Compounds like sulfanilic acid and taurine.

    Pyran Derivatives: Compounds like coumarin and chromene.

Uniqueness

This compound is unique due to the combination of multiple functional groups in a single molecule, which allows for a wide range of chemical reactions and applications. Its structural complexity also provides opportunities for selective interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

263842-94-0

Molecular Formula

C31H38N2O7S2

Molecular Weight

614.8 g/mol

IUPAC Name

[5-tert-butyl-4-[[4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-2-propyl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] 1-methylimidazole-4-sulfonate

InChI

InChI=1S/C31H38N2O7S2/c1-7-13-31(14-12-21-8-10-22(34)11-9-21)17-24(35)28(29(36)39-31)41-26-15-20(2)25(16-23(26)30(3,4)5)40-42(37,38)27-18-33(6)19-32-27/h8-11,15-16,18-19,34-35H,7,12-14,17H2,1-6H3

InChI Key

OGPWQHKKKUPGPW-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)SC2=C(C=C(C(=C2)C)OS(=O)(=O)C3=CN(C=N3)C)C(C)(C)C)O)CCC4=CC=C(C=C4)O

Origin of Product

United States

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